Hederacolchiside E

Description

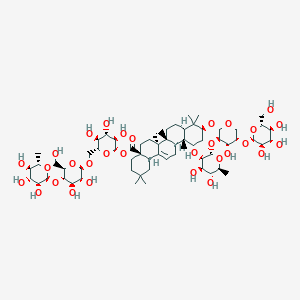

neuroprotective compound from Pulsatilla koreana; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLORNSIGDEVQK-ORHSKWSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316054 | |

| Record name | Hederacolchiside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33783-82-3 | |

| Record name | Hederacolchiside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33783-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hederacolchiside E: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hederacolchiside E, a triterpenoid saponin with significant therapeutic potential. The document details its primary natural sources and outlines a systematic methodology for its extraction, isolation, and purification. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly isolated from plants of the Hedera genus, commonly known as ivy. The primary and most documented natural source of this compound is:

-

Hedera colchica : This species of ivy, native to the Near and Middle East, is the principal source from which this compound has been identified and isolated.[1][2][3] The compound is typically found in the leaves and berries of the plant.[3]

While Hedera colchica is the main source, related species within the Araliaceae family are also known to produce a variety of saponins, and their potential as sources for this compound or its analogues warrants further investigation.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoid saponins from Hedera species.

Plant Material and Extraction

Plant Material: Fresh or air-dried leaves and/or berries of Hedera colchica are used as the starting material. The material should be ground into a fine powder to increase the surface area for efficient extraction.

Extraction Methods:

Two primary methods can be employed for the initial extraction of saponins from the plant material:

-

Maceration: The powdered plant material is soaked in a solvent system, typically a mixture of methanol and water (e.g., 80% methanol), at room temperature for an extended period (24-48 hours) with occasional agitation.[3] The process is repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with ethanol as the solvent. This continuous extraction method is generally faster and more efficient than maceration.

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract contains a complex mixture of compounds, including saponins, flavonoids, and other secondary metabolites. To enrich the saponin fraction, a liquid-liquid partitioning procedure is employed.

-

The crude extract is dissolved in a minimal amount of water to form a suspension.

-

The aqueous suspension is first partitioned with a non-polar solvent, such as chloroform, to remove lipids and other non-polar compounds. The chloroform layer is discarded.

-

The remaining aqueous layer is then extracted with a more polar solvent, typically n-butanol . The saponins, including this compound, will preferentially partition into the n-butanol layer.

-

The n-butanol fraction is collected and evaporated to dryness to yield a saponin-rich extract.

Chromatographic Purification

The saponin-rich extract requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the initial chromatographic separation.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and water in varying ratios (e.g., starting from 26:14:3).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification to achieve a high degree of purity (>98%), preparative HPLC is often necessary.

-

Stationary Phase: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: The mobile phase usually consists of a gradient of acetonitrile and water or methanol and water.

The fractions containing pure this compound are pooled, and the solvent is removed to yield the final product. The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Quantitative data for the isolation of this compound is not extensively reported in the literature. The yield of the total saponin extract and individual saponins can vary significantly depending on the plant material, geographical source, time of harvest, and the extraction and purification methods employed. The following table provides a general overview of expected yields based on similar saponin isolation studies.

| Isolation Step | Product | Typical Yield Range | Purity |

| Extraction | Crude Extract | 10 - 20% of dry plant material | Low |

| Solvent Partitioning | Saponin-rich Fraction | 2 - 5% of crude extract | Moderate |

| Column Chromatography | Semi-pure this compound | Variable | Moderate to High |

| Preparative HPLC | Pure this compound | Variable | >98% |

Visualizations

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Hedera colchica.

Caption: Isolation Workflow for this compound.

Conceptual Diagram of Biological Activities

This diagram conceptually illustrates the known biological activities of this compound, highlighting its potential therapeutic applications.

Caption: Biological Activities of this compound.

References

An In-depth Technical Guide to Hederacolchiside E: Chemical Structure, Spectroscopic Data, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacolchiside E, a triterpenoid saponin primarily isolated from plants of the Pulsatilla genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, spectroscopic properties, and known biological activities. Particular emphasis is placed on its neuroprotective and antioxidant effects, with detailed experimental protocols and an exploration of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside of the oleanane-type triterpene hederagenin. Its chemical identity is defined by the specific arrangement of sugar moieties attached to the aglycone core.

Chemical Formula: C₆₅H₁₀₆O₃₀

Molecular Weight: 1367.53 g/mol

Synonyms: Hederacholchiside E

Spectroscopic Data

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While specific raw data files are proprietary to the discovering research groups, the following tables summarize the expected and reported spectroscopic characteristics based on studies of this compound and related oleanane saponins.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for determining the connectivity and stereochemistry of the molecule. The anomeric protons of the sugar units typically resonate in the δ 4.5-5.5 ppm region of the ¹H NMR spectrum, with their corresponding carbons appearing in the δ 95-105 ppm region of the ¹³C NMR spectrum. The triterpene backbone exhibits a complex series of signals in the aliphatic region of both spectra.

Table 1: Key ¹H NMR Chemical Shift Ranges for this compound Moieties

| Moiety | Chemical Shift Range (ppm) |

| Anomeric Protons (Sugars) | 4.5 - 5.5 |

| Triterpene Olefinic Proton | ~5.3 |

| Triterpene Methyl Protons | 0.7 - 1.2 |

| Sugar Protons | 3.0 - 4.5 |

Table 2: Key ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Moiety | Chemical Shift Range (ppm) |

| Carbonyl (Carboxylic Acid) | 175 - 185 |

| Olefinic Carbons | 120 - 145 |

| Anomeric Carbons (Sugars) | 95 - 105 |

| Triterpene Backbone (sp³) | 15 - 90 |

| Sugar Carbons | 60 - 85 |

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of saponins like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) experiments provide valuable information about the sequence and linkage of the sugar units by observing the fragmentation of the glycosidic bonds. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic study of this compound.[3]

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | m/z |

| ESI- | [M-H]⁻ | ~1366.5 |

| ESI+ | [M+Na]⁺ | ~1390.5 |

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, primarily in the areas of neuroprotection and antioxidation.

Neuroprotective Effects

This compound has been shown to exhibit neuroprotective effects in models of Alzheimer's disease.[4][5] Studies have indicated that it can protect neuronal cells from Aβ-induced injury.[5] The proposed mechanism for this neuroprotection involves the modulation of oxidative stress.[5][6]

The neuroprotective effects of many natural products, including triterpenoid saponins, are often attributed to their ability to modulate key signaling pathways involved in cellular stress responses and survival. While the specific pathways directly targeted by this compound are still under investigation, related compounds have been shown to influence the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. The NF-κB pathway is a key regulator of inflammation. Its inhibition can reduce the production of pro-inflammatory cytokines and enzymes, thereby mitigating neuroinflammation, a critical component of neurodegenerative diseases.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various in vitro assays.[6] These assays demonstrate its capacity to scavenge free radicals and inhibit lipid peroxidation, which are key processes in oxidative stress-related cellular damage.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of this compound's biological activity.

Neuroprotection Assays

-

Cell Line: PC12 or SH-SY5Y cells are commonly used neuronal cell models.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to an neurotoxic agent like Aβ₁₋₄₂ (e.g., 10 μM) for 24 hours.

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

-

Procedure:

-

After treatment, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

-

This assay quantifies the levels of intracellular ROS.

-

Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA (e.g., 10 μM) in the dark for a specified time (e.g., 30 minutes).

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

This assay measures the level of MDA, a marker of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

-

Procedure:

-

After treatment, lyse the cells and collect the lysate.

-

Add TBA reagent to the cell lysate.

-

Heat the mixture at 95°C for a specified time (e.g., 60 minutes).

-

Cool the mixture and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[8]

-

Antioxidant Assays

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, and the color changes to pale yellow.

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of scavenging activity.

-

-

Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The amount of Fe²⁺ formed is then detected by its reaction with ferricyanide to form a colored product.

-

Procedure:

-

Mix different concentrations of this compound with phosphate buffer and potassium ferricyanide solution.

-

Incubate at 50°C for a specified time (e.g., 20 minutes).

-

Add trichloroacetic acid to stop the reaction.

-

Centrifuge the mixture and collect the supernatant.

-

Add ferric chloride to the supernatant.

-

Measure the absorbance at a specific wavelength (e.g., 700 nm).[8]

-

Conclusion

This compound is a promising natural product with significant neuroprotective and antioxidant properties. Its complex chemical structure presents challenges for synthesis and characterization but also offers opportunities for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates, and to evaluate its efficacy and safety in preclinical and clinical studies. This technical guide provides a solid foundation of the current knowledge on this compound, which can aid researchers in designing future studies to unlock its full therapeutic potential.

References

- 1. Hederacolchiside A1 | C47H76O16 | CID 11622076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hederacolchiside F | C65H106O31 | CID 102594492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for determination of this compound, a neuroactive saponin from Pulsatilla koreana extract in rat plasma for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. This compound | CAS:33783-82-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant activities of saponins extracted from Radix Trichosanthis: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Hederacolchiside E from Pulsatilla koreana: A Technical Whitepaper on its Discovery, Bioactivity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pulsatilla koreana Nakai, a perennial herb native to Korea, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant. Among these, the oleanolic glycoside Hederacolchiside E has emerged as a compound of significant interest due to its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the discovery of this compound in Pulsatilla koreana, its quantitative bioactivity, the experimental protocols for its isolation and evaluation, and its putative mechanisms of action.

Discovery and Isolation of this compound

This compound was identified as a key active ingredient from the root extract of Pulsatilla koreana through activity-guided fractionation studies. The research was prompted by the observation that the crude extract demonstrated a notable ability to reverse scopolamine-induced cognitive impairment in rats and protect human neuroblastoma SK-N-SH cells from amyloid-beta peptide (Aβ(1-42)) induced toxicity.

Experimental Protocol: Extraction and Isolation

The isolation of this compound from the roots of Pulsatilla koreana involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. While the specific detailed protocol for this compound's initial discovery is summarized from the primary literature, a general workflow can be constructed.

General Extraction of Pulsatilla koreana Root:

A common method for preparing extracts from Pulsatilla koreana roots involves reflux extraction with water. For instance, 0.5 kg of air-dried radixes are placed in a reflux extractor with 3.5 L of distilled water and extracted for 3 hours. The resulting extract is then freeze-dried to yield a powder. For isolating specific compounds like this compound, further organic solvent extraction and fractionation are employed.

Activity-Guided Fractionation Workflow:

Caption: Workflow for the activity-guided isolation of this compound.

Quantitative Bioactivity Data

This compound has demonstrated significant bioactivity in both in vivo and in vitro models of neurodegeneration and cognitive dysfunction. The following table summarizes the key quantitative findings.

| Assay Type | Model System | Treatment | Concentration/Dosage | Key Finding | Reference |

| In Vivo: Cognitive Enhancement | Scopolamine-induced amnesia in rats (Passive Avoidance Test) | This compound (oral) | 30 and 60 mg/kg | Increased step-through latency time, comparable to Tacrine (30 mg/kg) | |

| In Vitro: Neuroprotection | Amyloid-beta (Aβ(1-42)) toxicity in human neuroblastoma SK-N-SH cells | This compound | Not specified | Increased cell viability, comparable to Catechin | |

| In Vitro: Cytotoxicity | A549, COLO 205, and L1210 cancer cell lines | Hederagenin 3-[(O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl) | IC50: 15.8, 36.5, and 22.8 µg/mL, respectively | Exhibited inhibitory activity against the tested cancer cell lines |

Note: The cytotoxicity data is for a structurally related saponin also isolated from Pulsatilla koreana, providing context on the potential bioactivities of similar compounds from this plant source.

Experimental Protocols for Bioactivity Assessment

In Vivo: Passive Avoidance Test for Cognitive Enhancement

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.

-

Apparatus: A shuttle box divided into an illuminated and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial: A rat is placed in the illuminated compartment. After a habituation period, the door is opened. When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild electric foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured (step-through latency).

-

Drug Administration: this compound (30 and 60 mg/kg) or the reference drug Tacrine (30 mg/kg) is administered orally before the acquisition trial. Scopolamine is used to induce amnesia. An increase in step-through latency in the retention trial indicates an improvement in memory.

In Vitro: Neuroprotection Assay Against Aβ(1-42) Toxicity

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in appropriate media and conditions.

-

Induction of Toxicity: Cells are incubated with a solution of aggregated amyloid-beta peptide (1-42).

-

Treatment: this compound is added to the cell culture medium prior to or concurrently with the Aβ(1-42) treatment.

-

Viability Assessment: After a set incubation period, cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. An increase in cell viability compared to the Aβ(1-42)-only treated cells indicates a neuroprotective effect.

Putative Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, the bioactivity of Pulsatilla koreana extracts and related saponins suggests potential modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress. Extracts of Pulsatilla koreana have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) levels. Furthermore, these extracts have demonstrated therapeutic effects in allergic rhinitis by inhibiting Th2 cell activation and differentiation through the IL-4/STAT6/GATA3 pathway.

The neuroprotective effects of this compound against Aβ-induced toxicity may involve the modulation of apoptotic and survival pathways. Aβ is known to induce oxidative stress and activate apoptotic cascades.

Caption: Putative neuroprotective mechanism of this compound.

Conclusion and Future Directions

This compound, a saponin isolated from Pulsatilla koreana, has demonstrated promising cognition-enhancing and neuroprotective properties. Its ability to ameliorate cognitive deficits in vivo and protect neuronal cells from Aβ-induced toxicity in vitro suggests its potential as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting more extensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties.

-

Investigating its efficacy in other models of neurodegeneration.

-

Synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its therapeutic index.

The discovery of this compound underscores the value of natural products in drug discovery and provides a strong foundation for the development of novel neuroprotective agents. a strong foundation for the development of novel neuroprotective agents.

Hederacolchiside E: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside E, a triterpenoid saponin, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Core Biological Activities

This compound has demonstrated a remarkable spectrum of biological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The following sections delve into the specifics of each of these properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its potential therapeutic effects by mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.

Quantitative Data: Antioxidant Activity of this compound

| Assay | Concentration | Result | Reference |

| Lipid Peroxidation Inhibition | 75 µg/mL | 88% inhibition | [1] |

| Hydrogen Peroxide Scavenging | 75 µg/mL | 91% scavenging activity | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the this compound solution. A control is prepared with the solvent and DPPH solution alone.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects in preclinical models. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory action of this compound is thought to be mediated through the inhibition of key inflammatory mediators. Specifically, it has been suggested that this compound may exert its effects by blocking bradykinin and prostaglandin pathways.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 1% in saline), is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

Neuroprotective Activity

This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases. It has been shown to enhance cognitive function and protect neuronal cells from toxic insults.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Induction of Neurotoxicity: Neuronal cells are exposed to a neurotoxic agent, such as amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂), to induce cell death.

-

Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of this compound.

-

Cell Viability Assessment: After a defined incubation period, cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Data Analysis: The neuroprotective effect of this compound is determined by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Anticancer Activity

While direct studies on the anticancer activity of this compound are emerging, significant research has been conducted on the closely related saponin, Hederacolchiside A1. These studies provide valuable insights into the potential anticancer mechanisms of this compound. Hederacolchiside A1 has been shown to suppress autophagy in colon cancer cells by inhibiting the lysosomal enzyme Cathepsin C. Autophagy is a cellular process that can promote cancer cell survival, and its inhibition is a promising therapeutic strategy.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., colon cancer cell lines like HT-29 or HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.

-

Absorbance Reading: The absorbance of the dissolved formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its modulation of various intracellular signaling pathways. While research is ongoing to fully elucidate these complex networks, current evidence, including that from related saponins, points towards the involvement of several key pathways.

Experimental Protocol: Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein of interest (e.g., pro-apoptotic proteins like Bax and cleaved caspase-3, or signaling proteins like p-Akt and p-ERK).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins in response to this compound treatment.

Antioxidant Signaling

The antioxidant effects of this compound are likely mediated through the modulation of pathways that control the expression of antioxidant enzymes. While not explicitly demonstrated for this compound, related saponins have been shown to influence the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are potentially mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of this pathway would lead to a reduction in the production of inflammatory cytokines and enzymes.

Neuroprotective Signaling

The neuroprotective effects of this compound may involve the activation of pro-survival signaling pathways, such as the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathways. These pathways are known to promote neuronal survival and inhibit apoptosis.

Anticancer Signaling (inferred from Hederacolchiside A1)

The anticancer activity of the related saponin, Hederacolchiside A1, involves the suppression of autophagy through the inhibition of Cathepsin C. This leads to the accumulation of autophagosomes and ultimately, cancer cell death. It is plausible that this compound shares a similar mechanism. Furthermore, many saponins induce apoptosis through the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. The evidence presented in this technical guide highlights its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways, provides a solid foundation for future research and drug development efforts.

Future studies should focus on:

-

Conducting more direct and comprehensive studies on the anticancer effects of this compound.

-

Fully delineating the specific molecular targets and signaling cascades modulated by this compound for each of its biological activities.

-

Performing in-depth preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.

The continued exploration of this compound holds the potential to yield novel and effective therapeutic strategies for a variety of human diseases.

References

Hederacolchiside E: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacolchiside E, a triterpenoid saponin, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in neuroprotection. The primary focus is on its role in mitigating oxidative stress, a key pathological factor in various neurodegenerative diseases. This document summarizes the available data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways involved in its neuroprotective effects. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress as a central player in the initiation and progression of these debilitating conditions. This compound, isolated from sources like Pulsatilla koreana, has demonstrated notable neuroprotective effects in preclinical studies. Its ability to enhance cognitive function and protect neurons from toxic insults, such as those induced by amyloid-beta (Aβ), positions it as a molecule of interest for therapeutic development[1]. This guide delves into the molecular mechanisms that underpin these protective effects.

Core Mechanism of Action: Attenuation of Oxidative Stress

The principal neuroprotective mechanism of this compound identified to date is its ability to counteract oxidative stress. In vitro studies have shown that this compound can significantly reduce the levels of key markers of oxidative damage in neuronal cells exposed to neurotoxic stimuli like Aβ₁₋₄₂.[2]

Reduction of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. This compound has been shown to decrease the intracellular accumulation of ROS in neuronal cells under oxidative stress conditions. This antioxidant effect is a cornerstone of its neuroprotective capacity.[2]

Inhibition of Lipid Peroxidation

Oxidative stress can lead to the degradation of lipids in cell membranes, a process known as lipid peroxidation. Malondialdehyde (MDA) is a prominent and measurable byproduct of this process. Studies have indicated that this compound treatment can lower the levels of MDA, thereby preserving the integrity of neuronal membranes.[2]

Decrease in Lactate Dehydrogenase (LDH) Release

Lactate dehydrogenase is a cytosolic enzyme that is released into the extracellular space when the cell membrane is compromised. Elevated LDH levels in the culture medium are a common indicator of cell damage and death. This compound has been observed to reduce the release of LDH from neuronal cells challenged with neurotoxins, suggesting it helps maintain cell membrane integrity and overall cell health.[2]

Data Presentation

| Parameter | Effect of Neurotoxin (e.g., Aβ₁₋₄₂) | Effect of this compound Treatment | Reference |

| Cell Viability | Decreased | Increased | [1] |

| Reactive Oxygen Species (ROS) | Increased | Decreased | [2] |

| Malondialdehyde (MDA) | Increased | Decreased | [2] |

| Lactate Dehydrogenase (LDH) Release | Increased | Decreased | [2] |

Hypothesized Signaling Pathways

Based on the known mechanisms of similar natural compounds with neuroprotective properties, this compound is hypothesized to exert its effects through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as survival, inflammation, and antioxidant defense.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is known to promote neuronal survival and protect against apoptotic cell death. It is plausible that this compound may activate the PI3K/Akt pathway, leading to the downstream phosphorylation of pro-survival proteins and the inhibition of pro-apoptotic factors.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK pathway, are involved in cellular stress responses. Chronic activation of p38 MAPK is often associated with apoptosis and neuroinflammation. It is hypothesized that this compound may inhibit the phosphorylation and activation of p38 MAPK, thereby reducing downstream inflammatory and apoptotic signaling.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, the activation of NF-κB in glial cells contributes to a chronic neuroinflammatory state. By mitigating oxidative stress, this compound may indirectly inhibit the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the neuroprotective effects of compounds like this compound. It is important to note that specific parameters such as cell types, concentrations, and incubation times may vary between studies.

Aβ₁₋₄₂-Induced Neurotoxicity Assay in PC12 Cells

This assay is commonly used to model Alzheimer's disease-related neurotoxicity in vitro.

Methodology:

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and seeded into 96-well plates at an appropriate density.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Aggregated Aβ₁₋₄₂ peptide is added to the wells to induce neurotoxicity. A control group without Aβ₁₋₄₂ is also included.

-

Incubation: The plates are incubated for 24 to 48 hours.

-

Assessment: Cell viability and markers of oxidative stress are measured using assays such as MTT, LDH, DCFH-DA (for ROS), and TBARS (for MDA).

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Methodology:

-

Sample Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.

-

Reaction Mixture: The supernatant is mixed with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: The mixture is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Methodology:

-

Cell Loading: After treatment, the cells are washed and then incubated with DCFH-DA solution in a serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Malondialdehyde (MDA) Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method to measure MDA levels as an indicator of lipid peroxidation.

Methodology:

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Reaction: The sample is mixed with a solution containing thiobarbituric acid (TBA) and heated under acidic conditions (e.g., 95°C for 60 minutes). MDA in the sample reacts with TBA to form a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the MDA-TBA adduct is measured spectrophotometrically at a wavelength of approximately 532 nm. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to mitigate oxidative stress. The reduction of ROS, inhibition of lipid peroxidation, and preservation of cell membrane integrity are key facets of its mechanism of action. While the involvement of pro-survival and anti-inflammatory signaling pathways such as PI3K/Akt, MAPK, and NF-κB is strongly hypothesized, further direct experimental evidence is required to fully elucidate these connections for this compound.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC₅₀ values of this compound for its neuroprotective effects and quantifying the percentage reduction of oxidative stress markers.

-

Signaling Pathway Elucidation: Conducting detailed molecular studies to confirm the direct effects of this compound on the phosphorylation and activation of key proteins within the PI3K/Akt, MAPK, and NF-κB pathways in neuronal and glial cells.

-

In Vivo Studies: Expanding on the initial in vivo findings to further validate the cognitive-enhancing and neuroprotective effects of this compound in animal models of neurodegenerative diseases.

A more comprehensive understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for the treatment of neurodegenerative disorders.

References

- 1. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and structure-activity relationship studies of this compound and its derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Hederacolchiside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Hederacolchiside E, a saponin with demonstrated significant antioxidant potential. This document collates available quantitative data, presents detailed experimental protocols for key antioxidant assays, and visualizes relevant biological pathways to support further research and development.

Core Findings on Antioxidant Efficacy

This compound has been evaluated through various antioxidant assays, demonstrating notable activity in scavenging free radicals and inhibiting lipid peroxidation. A key study by Gülçin et al. (2004) provides a direct comparison of its efficacy against well-established antioxidant compounds.[1][2][3][4][5]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound at a concentration of 75 µg/mL is summarized below, alongside standard antioxidants for comparative analysis.

| Assay | This compound (% Inhibition/Activity) | α-Tocopherol (% Inhibition/Activity) | BHA (% Inhibition/Activity) | BHT (% Inhibition/Activity) |

| Total Antioxidant Activity (Lipid Peroxidation Inhibition) | 88% | 67% | 90% | 95% |

| Superoxide Radical Scavenging | Not explicitly stated in snippets | 75% | 70% | 82% |

| Hydrogen Peroxide Scavenging | 91% | 93% | 88% | 97% |

| Metal Chelating Activity | 53% | 75% | 69% | 66% |

Data sourced from Gülçin et al., 2004.[1][2][5]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Principle: Antioxidant + DPPH• (violet) → Antioxidant-H + DPPH-H (yellow)

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution to various concentrations.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the this compound dilutions.

-

Add the DPPH solution to each well or tube.

-

A control is prepared using the solvent in place of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Principle: Antioxidant + Fe³⁺-TPTZ → Antioxidant (oxidized) + Fe²⁺-TPTZ (blue)

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions to a 96-well plate or test tubes.

-

Add the FRAP reagent to each well/tube.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Principle: Antioxidant + ABTS•⁺ (blue-green) → Antioxidant (oxidized) + ABTS (colorless)

Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

A standard, such as Trolox, should be prepared for comparison.

-

-

Assay Procedure:

-

Add a specific volume of the this compound dilutions to a 96-well plate or test tubes.

-

Add the diluted ABTS•⁺ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Potential Signaling Pathway Involvement: The Nrf2 Pathway

While direct evidence linking this compound to the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is yet to be established, this pathway is a critical regulator of cellular antioxidant responses and is a plausible target for saponins with antioxidant properties. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.

Mechanism of Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Conclusion and Future Directions

The available data strongly indicate that this compound is a potent antioxidant in vitro. Its ability to inhibit lipid peroxidation and scavenge hydrogen peroxide is particularly noteworthy. For a more comprehensive understanding, future research should focus on determining the IC50 values in various radical scavenging assays and elucidating the precise molecular mechanisms underlying its antioxidant activity, including its potential interaction with the Nrf2 signaling pathway. The detailed protocols provided herein offer a standardized framework for conducting such investigations, which are crucial for the potential development of this compound as a therapeutic agent in oxidative stress-related pathologies.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

Hederacolchiside E: A Potential Therapeutic Avenue for Alzheimer's Disease Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These events trigger a cascade of detrimental processes, including oxidative stress and neuroinflammation, leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies offer limited symptomatic relief, underscoring the urgent need for novel drug candidates that can target the multifaceted nature of AD pathology. Hederacolchiside E, a triterpenoid saponin, has emerged as a promising natural compound with demonstrated neuroprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its role in mitigating key aspects of Alzheimer's disease pathology.

Core Mechanisms of Action

Research into this compound has primarily focused on its neuroprotective effects against Aβ-induced toxicity and its ability to ameliorate cognitive deficits. The underlying mechanisms appear to be centered on its potent antioxidant and anti-inflammatory properties.

Neuroprotection against Amyloid-Beta Induced Toxicity

This compound has been shown to protect neuronal cells from the cytotoxic effects of Aβ peptides. In vitro studies using human neuroblastoma SK-N-SH cells demonstrated that this compound significantly increases cell viability in the presence of Aβ (1-42). The protective effects are dose-dependent, with higher concentrations of this compound offering greater protection.

Attenuation of Oxidative Stress

A key mechanism underlying the neuroprotective effects of this compound is its ability to counteract oxidative stress, a major contributor to neuronal damage in AD. Studies on this compound and its synthetic derivatives have shown that these compounds can significantly reduce the levels of key oxidative stress markers.[1][2] Specifically, treatment with this compound has been found to decrease the release of lactate dehydrogenase (LDH), a marker of cell damage, and lower the intracellular accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of lipid peroxidation.[1][2]

Potential Anti-Inflammatory Effects

While direct studies on the anti-inflammatory mechanisms of this compound in an AD context are limited, its chemical class (saponins) and its demonstrated efficacy in neuroprotection suggest a potential role in modulating neuroinflammatory pathways. Neuroinflammation in AD is driven by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and activation of signaling cascades such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[3][4][5][6] Although direct evidence is lacking, the antioxidant properties of this compound could indirectly suppress these inflammatory pathways, which are often triggered or exacerbated by oxidative stress. Further research is required to elucidate the specific effects of this compound on these inflammatory signaling molecules.

Role in Tau Pathology

To date, there is a notable absence of published research investigating the direct effects of this compound on tau protein phosphorylation or aggregation. Tau pathology is a critical component of AD progression, and the lack of data in this area represents a significant gap in our understanding of this compound's full therapeutic potential. Future studies should prioritize investigating whether this compound can modulate tau kinases or phosphatases, or interfere with the aggregation of hyperphosphorylated tau.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its derivatives.

Table 1: Neuroprotective Effects of this compound against Aβ (1-42) Toxicity

| Cell Line | Treatment | Concentration | Outcome | Reference |

| SK-N-SH | This compound | 1 - 100 µM | Dose-dependent increase in cell viability |

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Rats | This compound | 30 and 60 mg/kg (p.o.) | Increased step-through latency in passive avoidance test |

Table 3: Effect of this compound and its Derivative (Compound 7) on Oxidative Stress Markers Induced by Aβ (1-42)

| Cell Line | Treatment | Effect | Reference |

| PC12 | This compound | Significant reduction in LDH release, intracellular ROS, and MDA levels | [1][2] |

| PC12 | Compound 7 (derivative) | Significant reduction in LDH release, intracellular ROS, and MDA levels | [1][2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the neuroprotective effect of this compound against Aβ-induced cytotoxicity.

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Protocol:

-

Seed SK-N-SH cells in 96-well plates and culture until they reach approximately 80% confluency.

-

Prepare Aβ (1-42) peptide by dissolving it in a suitable solvent (e.g., sterile water or DMSO) and aging it to form oligomers.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified period (e.g., 2 hours).

-

Introduce the aggregated Aβ (1-42) peptide to the cell cultures.

-

Incubate the cells for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Measurement of Oxidative Stress Markers

-

Objective: To quantify the effect of this compound on markers of oxidative stress.

-

Cell Line: PC12 cells.

-

Protocol:

-

Lactate Dehydrogenase (LDH) Assay:

-

Culture PC12 cells and treat with Aβ (1-42) in the presence or absence of this compound.

-

After the incubation period, collect the cell culture medium.

-

Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.

-

-

Reactive Oxygen Species (ROS) Assay:

-

Load the treated PC12 cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

-

-

Malondialdehyde (MDA) Assay:

-

Lyse the treated PC12 cells and collect the cell lysates.

-

Perform a thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the MDA in the sample with thiobarbituric acid (TBA) to produce a colored product.

-

Measure the absorbance of the product at a specific wavelength (e.g., 532 nm).

-

-

Passive Avoidance Test

-

Objective: To evaluate the effect of this compound on learning and memory in an animal model of cognitive impairment.

-

Animal Model: Rats with scopolamine-induced amnesia.

-

Protocol:

-

Administer this compound (e.g., 30 and 60 mg/kg, orally) to the rats for a specified period before the test.

-

Induce amnesia by administering scopolamine.

-

The passive avoidance apparatus consists of a light and a dark compartment connected by a door.

-

During the training trial, place each rat in the light compartment. When the rat enters the dark compartment, deliver a mild electric shock to the paws.

-

In the test trial, conducted 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

-

A longer step-through latency indicates improved memory retention.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways involved in the neuroprotective effects of this compound and a typical experimental workflow for its evaluation.

Caption: Hypothesized mechanism of this compound's neuroprotection.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic candidate for Alzheimer's disease, primarily through its potent neuroprotective and antioxidant activities against Aβ-induced toxicity. The available data strongly supports its ability to mitigate oxidative stress, a key pathological driver in AD. However, to fully realize its therapeutic potential, several critical areas require further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its impact on inflammatory cascades involving NF-κB and p38 MAPK.

-

Investigating the effects of this compound on tau pathology , including its potential to inhibit tau hyperphosphorylation and aggregation.

-

Conducting more extensive preclinical studies in transgenic animal models of AD to evaluate its long-term efficacy and safety.

-

Optimizing the pharmacokinetic properties of this compound and its derivatives to enhance their bioavailability and brain penetration.

Addressing these research gaps will be crucial in advancing this compound from a promising preclinical compound to a viable therapeutic strategy for Alzheimer's disease.

References

- 1. Synthesis, biological evaluation and structure-activity relationship studies of this compound and its derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting p38 MAPK pathway for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacolchiside E: A Technical Guide to its Neuroprotective Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hederacolchiside E and its derivatives concerning their neuroprotective properties. It summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanisms of action and experimental workflows.

Core Concepts: this compound and Neuroprotection

This compound is a triterpenoid saponin of the oleanane type, a class of natural products recognized for diverse biological activities. Its neuroprotective potential has been identified as a promising area for the development of therapeutic agents against neurodegenerative diseases, particularly Alzheimer's disease. The core structure, an oleanolic acid glycoside, provides a scaffold for chemical modifications to enhance potency and drug-like properties.

The primary mechanism underlying the neuroprotective effects of this compound and its active derivatives is the modulation of oxidative stress.[1][2] In models of neuronal injury induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides, these compounds have been shown to mitigate cellular damage.[1][2]

Structure-Activity Relationship (SAR) Analysis

A key study by Li et al. (2018) involved the synthesis of this compound (referred to as compound 1 ) and eleven of its derivatives to investigate their neuroprotective effects against Aβ₁₋₄₂-induced injury in cell-based assays. The research highlighted that structural variations significantly influenced the neuroprotective activity.[1]

While the specific structures of all eleven derivatives are detailed within the full proprietary publication, the study's abstract reveals crucial SAR insights. A derivative designated as compound 7 was identified as the most active, possessing a simpler chemical structure than the parent compound.[1] This suggests that the complex sugar moieties of this compound may not be essential for its neuroprotective activity and that simplification of the structure could be a viable strategy for developing potent analogues. Two of the derivatives demonstrated superior neuroprotective effects compared to this compound in the Aβ₁₋₄₂-induced injury model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Neuroprotective Activity of this compound and its Most Active Derivative (Compound 7)[1]

| Compound | Assay | Key Findings |

| This compound (1) | Aβ₁₋₄₂-induced injury | Showed neuroprotective effects. |

| LDH Release Assay | Significantly reduced the release of lactate dehydrogenase. | |

| ROS Assay | Significantly reduced the level of intracellular reactive oxygen species. | |

| MDA Assay | Significantly reduced the extent of malondialdehyde (MDA) increase. | |

| Derivative (Compound 7) | Aβ₁₋₄₂-induced injury | Exhibited better neuroprotective effects than this compound. |

| LDH Release Assay | Significantly reduced the release of lactate dehydrogenase. | |

| ROS Assay | Significantly reduced the level of intracellular reactive oxygen species. | |

| MDA Assay | Significantly reduced the extent of malondialdehyde (MDA) increase. |

Table 2: In Vivo Cognitive Enhancement Effect of this compound[3]

| Treatment Group | Dose (p.o.) | Outcome Measure | Result |

| Scopolamine-induced cognitive impairment in rats | - | Passive Avoidance Test (Step-through latency) | Impaired memory |

| This compound | 30 mg/kg | Passive Avoidance Test (Step-through latency) | Increased step-through latency, reversing scopolamine effects |

| This compound | 60 mg/kg | Passive Avoidance Test (Step-through latency) | Increased step-through latency, reversing scopolamine effects |

| Tacrine (Positive Control) | 30 mg/kg | Passive Avoidance Test (Step-through latency) | Increased step-through latency, reversing scopolamine effects |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for key experiments.

Aβ₁₋₄₂-Induced Neurotoxicity Assay in PC12 Cells[4][5][6]

This in vitro assay is fundamental for screening neuroprotective compounds against amyloid-beta toxicity.

-

Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Aβ₁₋₄₂ Preparation: Aβ₁₋₄₂ peptide is dissolved in a suitable solvent like PBS and incubated at 37°C for several days to induce aggregation into toxic oligomers.

-

Treatment: PC12 cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour). Subsequently, aggregated Aβ₁₋₄₂ (at a neurotoxic concentration, e.g., 20 μM) is added to the wells, and the cells are incubated for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

LDH Release Assay: The level of lactate dehydrogenase (LDH) in the culture medium, an indicator of cell membrane damage, is measured using a commercial LDH cytotoxicity assay kit.

-

Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels are determined using a fluorescent probe like DCFH-DA. Cells are incubated with the probe, and the fluorescence intensity is measured.

-

MDA Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is quantified in cell lysates using a commercial MDA assay kit, typically based on the reaction with thiobarbituric acid (TBA).